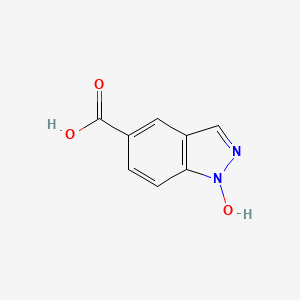

1-Hydroxy-1H-indazole-5-carboxylic acid

Description

Overview of Indazole Heterocycles in Chemical Research

Indazoles are bicyclic heterocyclic aromatic organic compounds, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This unique structural arrangement confers upon them a range of interesting chemical and physical properties, making them a subject of extensive study.

The indazole core is a bicyclic system where a six-membered benzene ring is fused to a five-membered pyrazole ring. nih.gov This fusion results in a planar, aromatic structure. A key feature of the indazole ring system is its ability to exist in different tautomeric forms, which are isomers that readily interconvert. The most common and stable tautomer is 1H-indazole , where the hydrogen atom is attached to the nitrogen at position 1. cymitquimica.com Another common tautomer is 2H-indazole , with the hydrogen at the nitrogen in position 2. cymitquimica.com The 3H-indazole tautomer is less common and generally less stable. nih.gov The position of the substituents on the indazole ring can influence the stability and predominance of a particular tautomeric form. georganics.sk The 1H-tautomer is generally considered to be the most thermodynamically stable form. cymitquimica.comgeorganics.sk

| Tautomer | Description | Relative Stability |

|---|---|---|

| 1H-Indazole | Hydrogen on N1 | Most stable |

| 2H-Indazole | Hydrogen on N2 | Less stable than 1H |

| 3H-Indazole | Hydrogen on C3 | Least common/stable |

Nitrogen-containing heterocycles are fundamental building blocks in the field of organic synthesis. Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores their importance. guidechem.comjocpr.com These compounds can act as versatile scaffolds, allowing for the construction of complex molecular architectures with diverse functionalities. researchgate.net The presence of nitrogen atoms in the ring imparts specific properties, such as the ability to form hydrogen bonds and coordinate with metal ions, which are crucial for biological activity and catalytic applications. jocpr.com

Importance of Indazole Carboxylic Acid Derivatives as Versatile Building Blocks

Among the various substituted indazoles, those bearing a carboxylic acid group are of particular interest. The carboxylic acid moiety serves as a versatile handle for further chemical modifications, making indazole carboxylic acids valuable intermediates in the synthesis of more complex molecules.

Indazole carboxylic acid derivatives are key precursors in the synthesis of a wide array of bioactive molecules. nih.gov The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and hydrazides, allowing for the exploration of structure-activity relationships in drug discovery programs. nih.govsigmaaldrich.com For instance, the coupling of 1H-indazole-3-carboxylic acid with various amines has led to the synthesis of novel carboxamide derivatives. mdpi.com These modifications can significantly impact the pharmacological properties of the resulting compounds.

The indazole carboxylic acid motif can act as both a functional substituent that modulates the properties of a larger molecule and as a core scaffold upon which new chemical entities are built. sigmaaldrich.com As a substituent, it can influence factors such as solubility, acidity, and binding interactions with biological targets. As a scaffold, it provides a rigid framework that can be decorated with various chemical groups to create libraries of compounds for screening in drug discovery and materials science. The development of synthetic methods to access variously substituted indazole carboxylic acids is therefore an active area of research. sigmaaldrich.comchemicalbook.com

Focus on 1-Hydroxy-1H-indazole-5-carboxylic acid within the Indazole Family

Within the extensive family of indazole derivatives, This compound represents a specific and intriguing structure. The introduction of a hydroxyl group at the N1 position of the indazole ring, in addition to the carboxylic acid at the C5 position, is expected to significantly influence the compound's electronic properties, reactivity, and potential biological activity. The N-hydroxy functionality can introduce new hydrogen bonding capabilities and may alter the tautomeric equilibrium. The synthesis and study of this particular derivative contribute to a deeper understanding of the structure-property relationships within the N-hydroxylated indazole class of compounds. While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest it could be a valuable subject for future investigation in medicinal chemistry and materials science.

Structural Specificity and Unique Functional Group Positioning in this compound

The hypothetical structure of this compound presents a unique arrangement of functional groups. The hydroxyl group at the 1-position (N-hydroxy functionality) is a relatively uncommon feature in the studied indazole derivatives. This N-hydroxylation could significantly influence the electronic properties of the indazole ring system, potentially altering its reactivity, metabolic stability, and biological activity profile compared to its non-hydroxylated counterpart, 1H-indazole-5-carboxylic acid.

The carboxylic acid at the 5-position is a common feature in many biologically active indazoles. Its position on the benzene portion of the bicyclic system allows it to act as a key interaction point with biological receptors. The interplay between the N-hydroxy group and the C5-carboxylic acid could lead to novel intramolecular interactions and a distinct three-dimensional conformation, which are critical factors in molecular recognition and biological function.

Rationale for Dedicated Research on this Specific Isomer and its Derivatives

While direct research on this compound is not currently available, the rationale for its investigation can be inferred from the broader context of N-hydroxylated heterocycles and indazole chemistry. N-hydroxy compounds are often explored in medicinal chemistry for their potential to act as prodrugs or to exhibit unique biological activities. The N-hydroxy moiety can influence a molecule's pharmacokinetic properties and can be involved in specific interactions with biological targets.

Given the established importance of the indazole scaffold, dedicated research into the 1-hydroxy isomer would be a logical step to expand the chemical space of this privileged structure. The synthesis and characterization of this compound would provide valuable insights into the impact of N-hydroxylation on the physicochemical and biological properties of indazole carboxylic acids. Furthermore, it would open avenues for the development of novel derivatives with potentially enhanced or entirely new therapeutic applications. The lack of current data underscores a significant opportunity for future research in this area.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O3 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

1-hydroxyindazole-5-carboxylic acid |

InChI |

InChI=1S/C8H6N2O3/c11-8(12)5-1-2-7-6(3-5)4-9-10(7)13/h1-4,13H,(H,11,12) |

InChI Key |

BSTQWJABIRLZNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C=NN2O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Hydroxy 1h Indazole 5 Carboxylic Acid and Its Analogs

Direct Synthesis Approaches for Substituted Indazoles

Direct synthesis approaches aim to construct the desired substituted indazole core in a limited number of steps, offering efficiency and atom economy. These methods often rely on strategic cyclization reactions and regioselective functionalization of the indazole ring.

Exploration of Cyclization Reactions for Indazole Core Formation

The formation of the indazole nucleus is a critical step in the synthesis of its derivatives. Various cyclization strategies have been developed to construct this bicyclic heteroaromatic system.

One prominent method involves the intramolecular cyclization of o-arylhydrazones . This approach has been effectively utilized in copper-catalyzed intramolecular N-arylation reactions. For instance, ortho-chlorinated arylhydrazones can be converted to their corresponding 1H-indazoles. While reactions starting from o-bromo derivatives often provide higher yields, the use of more readily available and less expensive o-chloroaryl aldehydes and ketones makes this a valuable synthetic route.

Transition-metal-catalyzed C–H activation and annulation represents a powerful and modern strategy for indazole synthesis. This approach allows for the direct formation of the indazole ring from readily available precursors. For example, rhodium(III)-catalyzed C–H bond functionalization and cyclative capture have been employed in the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. Similarly, cobalt(III)-catalyzed C–H bond functionalization/addition/cyclization cascades provide a convergent, single-step assembly of N-aryl-2H-indazoles. chim.it These methods are often characterized by their high efficiency and broad substrate scope.

The Davis-Beirut reaction offers a versatile and robust method for the synthesis of 2H-indazoles. This reaction proceeds through a key nitroso imine or nitroso benzaldehyde intermediate, which is generated in situ under redox-neutral conditions. The subsequent N–N bond-forming heterocyclization can be leveraged to produce a variety of indazole derivatives. nih.govnih.govuno.edu The reaction conditions, particularly the solvent, play a crucial role in the reaction's outcome. For instance, the addition of water to the reaction mixture has been shown to significantly increase the yield of 2H-indazoles, although excessive water can lead to a decrease in yield. nih.govuno.edu

Regioselective Introduction of the Carboxylic Acid Group at C-5

The introduction of a carboxylic acid group at the C-5 position of the indazole ring is a key step in the synthesis of the target compound. This can be achieved through various methods, including the functionalization of a pre-formed indazole ring or by using a starting material that already contains the desired carboxyl group or a precursor.

One effective strategy involves the nitrosation of 5-carboxy-indole . This method provides a direct route to 5-carboxy-1H-indazole-3-carboxaldehyde, which can then be further manipulated to yield the desired 1-hydroxy-1H-indazole-5-carboxylic acid. For example, treatment of 5-carboxy-indole with sodium nitrite in a mixture of water and DMF at 50°C can produce 5-carboxy-1H-indazole-3-carboxaldehyde in good yield.

Another approach involves the lithiation of a protected indazole followed by carboxylation . This method allows for the direct introduction of a carboxylic acid group at a specific position. For instance, N-protected indazoles can be selectively lithiated at the C-3 position and then reacted with carbon dioxide to introduce a carboxylic acid group at this position. A similar strategy could potentially be adapted for C-5 functionalization, depending on the directing effects of other substituents on the indazole ring.

Furthermore, a multi-step synthesis starting from a commercially available substituted benzoic acid can be employed. For example, the synthesis of 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid has been achieved from 2,3-difluorobenzoic acid through a sequence of reactions including bromination, amidation, Grignard reaction, cyclization, amine protection, Suzuki coupling, and oxidation.

Strategies for Hydroxyl Group Incorporation at N-1 (e.g., 1-N-Hydroxyindazoles)

The synthesis of 1-N-hydroxyindazoles is a crucial step in obtaining the target compound. A particularly effective and versatile method involves the cyclization of 2-nitrobenzylamines .

In this approach, treatment of various 2-nitrobenzylamines with a base such as sodium hydroxide in methanol (B129727) leads to the regioselective formation of 1-N-hydroxyindazoles in high yields. This reaction is tolerant of a range of functional groups and electronic effects on the aromatic ring, making it a broadly applicable method. The proposed mechanism involves the deprotonation of the benzylic position, followed by an intramolecular cyclization and subsequent dehydration to afford the 1-N-hydroxyindazole product.

Multi-Step Synthetic Pathways from Precursors

Multi-step synthetic pathways offer a high degree of control over the substitution pattern of the final indazole product. These routes often involve the synthesis of an intermediate indazole scaffold, followed by the sequential introduction of the desired functional groups.

Synthesis of Intermediate Indazole Scaffolds with N-1 and N-2 Substitution Control

The regioselective alkylation or acylation of the indazole nitrogen atoms is a critical aspect of many multi-step syntheses. The indazole anion is an ambident nucleophile, and reactions with electrophiles can occur at either the N-1 or N-2 position, often leading to a mixture of isomers. The control of this regioselectivity is therefore of paramount importance.

Generally, N-1 substituted indazoles are thermodynamically more stable, while N-2 substituted indazoles are often the kinetically favored products. nih.gov The outcome of the reaction can be influenced by a variety of factors, including the reaction conditions and the nature of the substituents on the indazole ring.

The choice of base and solvent has a profound impact on the N-1/N-2 isomer ratio in indazole alkylation reactions.

Basicity: The strength and nature of the base used can significantly influence the regioselectivity. Strong, non-nucleophilic bases are often employed to deprotonate the indazole. For instance, the use of sodium hydride (NaH) in an appropriate solvent has been shown to be highly selective for N-1 alkylation. nih.govbeilstein-journals.org In contrast, weaker bases like potassium carbonate (K₂CO₃) often lead to mixtures of N-1 and N-2 isomers.

Acidity: The acidity of the reaction medium can also play a role. In acidic conditions, the indazole nitrogen atoms can be protonated, which can affect their nucleophilicity and the subsequent reaction pathway. For example, the reaction of indazoles with formaldehyde in aqueous hydrochloric acid has been shown to selectively produce N-1 substituted products. acs.org

Solvent Effects: The polarity and coordinating ability of the solvent can influence the nature of the indazole anion and its interaction with the electrophile. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used for N-alkylation reactions. However, the choice of solvent can dramatically affect the isomer ratio. For example, in the N-alkylation of certain bicyclic azole heterocycles, using sodium hexamethyldisilazide (NaHMDS) as the base, a switch in solvent from tetrahydrofuran (B95107) (THF) to DMSO can lead to a reversal in regioselectivity. nih.gov

The interplay between the base and solvent is crucial. The combination of NaH in THF is a particularly effective system for achieving high N-1 selectivity in the alkylation of a variety of substituted indazoles. nih.govbeilstein-journals.org

| Base | Solvent | N-1 : N-2 Ratio | Reference |

|---|---|---|---|

| K₂CO₃ | DMF | 1.5 : 1 | nih.gov |

| Cs₂CO₃ | DMF | 1.9 : 1 | nih.gov |

| NaH | THF | >99 : 1 | nih.govbeilstein-journals.org |

| NaHMDS | THF | - | nih.gov |

| NaHMDS | DMSO | - | nih.gov |

| DBU | DMF | 1.2 : 1 | nih.gov |

The electronic and steric effects of substituents on the indazole ring also play a significant role in directing the regioselectivity of N-alkylation. Electron-withdrawing groups at certain positions can influence the nucleophilicity of the nitrogen atoms and favor substitution at a particular site. For instance, indazoles with a nitro or carboxylate group at the C-7 position have been shown to undergo N-alkylation with high selectivity for the N-2 position. nih.gov

| Substituent | Position | N-1 : N-2 Ratio | Reference |

|---|---|---|---|

| -CO₂Me | 3 | >99 : 1 | nih.govbeilstein-journals.org |

| -C(CH₃)₃ | 3 | >99 : 1 | nih.gov |

| -NO₂ | 7 | 4 : 96 | nih.gov |

| -CO₂Me | 7 | <4 : >96 | nih.gov |

Thermodynamically Favored N-1 Isomer Formation

The alkylation of 1H-indazole typically results in a mixture of N-1 and N-2 isomers. nih.gov Several factors, including the reaction medium's acidity or basicity, the use of protic or aprotic solvents, and electronic and steric effects, influence the ratio of the resulting isomers. nih.gov Generally, the N-1 isomers are thermodynamically more stable, while the N-2 isomers are favored kinetically. nih.gov Studies have shown that while both N-1 and N-2-acyl indazole derivatives can be formed, they tend to isomerize to the more stable isomer upon equilibration. nih.gov

Theoretical calculations further support the thermodynamic preference for the N-1 isomer. For instance, B3LYP/6-311++G(d,p) calculations indicate that the 1-substituted (indazol-1-yl)methanol isomer is 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. acs.org Similarly, MP2/6-31G** calculations show the 1H-tautomer of indazole to be 15 kJ·mol⁻¹ more stable than the 2H tautomer. nih.gov This inherent stability of the N-1 isomer is a key consideration in designing synthetic routes that favor its formation.

The choice of base and reaction temperature can be manipulated to control the regioselectivity of N-substitution. For example, in the reaction of indazole with 4-chloro-1-methylpyridinium iodide, using 2,2,6,6-tetramethylpiperidine (TMP) as a base at 60°C yielded exclusively the N-1 isomer. nih.gov In contrast, the same reaction at 100°C in the absence of a base produced only the N-2 isomer. nih.gov This demonstrates that under certain conditions, the thermodynamically favored N-1 product can be selectively obtained.

Table 1: Conditions Influencing N-1 vs. N-2 Isomer Formation

| Condition | Outcome | Reference |

| Room Temperature with TMP | Mixture of N-1 and N-2 isomers (3:1) | nih.gov |

| 60°C with TMP | Exclusively N-1 isomer | nih.gov |

| 100°C without TMP | Exclusively N-2 isomer | nih.gov |

| Isomerization of N-2 to N-1 | Quantitative at 60°C with TMP | nih.gov |

Chemical Transformations for Carboxylic Acid Derivatization

The carboxylic acid group at the 5-position of the indazole ring provides a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives such as esters and amides.

The synthesis of indazole esters is a common strategy for protecting the carboxylic acid or for creating intermediates for further reactions. chemimpex.com Nucleophilic substitution reactions of 1H-indazole with halo esters in an alkaline solution typically yield a mixture of N-1 and N-2 isomers, with the N-1 isomer being predominant. nih.govnih.gov These ester derivatives can then be readily converted back to the corresponding carboxylic acids through basic hydrolysis. nih.govnih.gov

The Fischer esterification, which involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard method for ester formation. masterorganicchemistry.com This reaction is an equilibrium process, and using the alcohol as the solvent can drive the reaction towards the ester product. masterorganicchemistry.com The reverse reaction, acid-catalyzed hydrolysis, can be used to regenerate the carboxylic acid. ucalgary.ca

The carboxylic acid functionality can be converted into various other functional groups, most notably amides. The direct formation of amides from carboxylic acids and amines can be achieved, though it often requires heating to dehydrate the intermediate ammonium salt. youtube.com More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester, which then readily reacts with an amine to form the amide. youtube.com

Several reagents can facilitate the direct coupling of carboxylic acids and amines. For instance, 1-H-Indazole-3-carboxylic acid can be coupled with various aryl or aliphatic amines using coupling agents like HOBT and EDC in DMF to produce 1H-indazole-3-carboxamides.

Table 2: Reagents for Amide Formation from Carboxylic Acids

| Reagent/Method | Description | Reference |

| Heat | Dehydrates ammonium carboxylate salt | youtube.com |

| Acid Chloride/Anhydride | Forms a more reactive intermediate | youtube.com |

| HOBT/EDC | Coupling agents for direct amide bond formation | |

| DDC | Dehydrating agent | youtube.com |

Novel Synthetic Techniques and Reaction Strategies

Recent advancements in organic synthesis have led to the development of novel and efficient methods for constructing the indazole core and its derivatives. These include cascade reactions and transition-metal-catalyzed C-H activation.

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. Novel cascade N-N bond-forming reactions have been developed for the synthesis of indazole acetic acid scaffolds. researchgate.netwhiterose.ac.uk This method involves heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile/solvent under basic conditions to yield various indazole derivatives. researchgate.netwhiterose.ac.uk For example, the reaction of 3-amino-3-(2-nitrophenyl)propanoic acid with NaOH in methanol leads exclusively to the formation of the 1-hydroxyindazole. researchgate.net

Microwave-assisted cascade reactions have also been employed for the synthesis of N-1 substituted 3-aminoindazoles from 3-(2-bromoaryl)-1,2,4-oxadiazol-5(4H)-ones, showcasing a broad substrate scope. acs.org

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the late-stage functionalization of heterocyclic compounds like indazoles, allowing for the direct introduction of functional groups without the need for pre-functionalized starting materials. rsc.orgmdpi.comnih.gov This approach increases the complexity and diversity of indazole derivatives efficiently. rsc.orgresearchgate.net

Various transition metals, including rhodium and palladium, have been utilized to catalyze the C-H functionalization of indazoles at different positions. mdpi.comrsc.org For instance, Rh(III)-catalyzed C-H activation of azobenzenes and their subsequent reaction with aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. acs.org The development of methods for the direct arylation of indazoles has also attracted significant attention. nih.gov While much of the focus has been on the functionalization of the 2H-indazole tautomer, these strategies hold promise for the synthesis of a wide array of functionalized indazole derivatives. rsc.org

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize yield and ensure high purity. This process typically involves a systematic investigation of various reaction parameters, including temperature, solvent, catalyst, and reaction time.

A plausible synthetic route may involve the hydroxylation of an indazole-5-carboxylic acid precursor. The choice of the hydroxylating agent and the reaction conditions are paramount. For instance, oxidation reactions to introduce a hydroxyl group on the indazole core can be sensitive and may lead to side products if not carefully controlled.

Key parameters for optimization include:

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. A temperature screening study is often the first step in optimization.

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway. A range of solvents with varying polarities should be evaluated.

Catalyst: In many synthetic transformations, a catalyst is employed to enhance the reaction rate and selectivity. Screening different catalysts and their loadings is crucial.

Reaction Time: Monitoring the reaction progress over time helps to determine the optimal duration to achieve maximum conversion without significant degradation of the product.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the interplay between these parameters and identify the optimal reaction conditions.

Table 1: Illustrative Optimization of a Hypothetical Hydroxylation Step

| Entry | Temperature (°C) | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 25 | Dichloromethane | None | 24 | <10 | 85 |

| 2 | 50 | Dichloromethane | Catalyst A | 12 | 45 | 90 |

| 3 | 50 | Acetonitrile | Catalyst A | 12 | 60 | 92 |

| 4 | 70 | Acetonitrile | Catalyst A | 8 | 75 | 95 |

| 5 | 70 | Acetonitrile | Catalyst B | 8 | 65 | 93 |

This table is a hypothetical representation of an optimization study and does not reflect actual experimental data for the direct synthesis of this compound.

Development of Scalable Synthetic Routes for Academic Research

Developing a scalable synthetic route for this compound is essential for its availability for academic research. A scalable route should be robust, reproducible, and avoid the use of hazardous or expensive reagents where possible. The synthesis of related synthetic cannabinoid metabolites with a hydroxylated indazole core has been approached through multi-step processes starting from readily available materials like 1H-indazole-3-carboxylic acid, highlighting the absence of direct hydroxylation methods uno.edu.

Methodologies for Increased Reaction Efficiency and Reproducibility

To enhance reaction efficiency and reproducibility, several methodologies can be implemented:

Process Analytical Technology (PAT): Implementing in-situ monitoring techniques (e.g., FTIR, HPLC) can provide real-time data on reaction kinetics and product formation, allowing for better control and reproducibility.

Purification Techniques: Developing efficient purification protocols, such as crystallization or chromatography, is crucial for obtaining the final product with high purity.

Considerations for Process Optimization in Research-Scale Production

For research-scale production, several factors need to be considered during process optimization:

Reagent Stoichiometry: Fine-tuning the molar ratios of reactants and reagents is critical to maximize the conversion of the limiting starting material and minimize waste.

Work-up and Isolation Procedures: The work-up and isolation procedures should be straightforward and efficient to minimize product loss. This includes selecting appropriate extraction solvents and crystallization conditions.

Safety Assessment: A thorough safety assessment of all reagents, intermediates, and reaction conditions is necessary to ensure safe laboratory practices.

Table 2: Comparison of Synthetic Strategies for Indazole Carboxylic Acids

| Synthetic Strategy | Starting Materials | Key Steps | Advantages | Disadvantages |

| Hypothetical Route A | 1H-Indazole-5-carboxylic acid | Protection, Hydroxylation, Deprotection | Potentially regioselective | Multi-step, requires optimization |

| Hypothetical Route B | Substituted Anthranilic Acid | Cyclization, Functional Group Interconversion | Convergent synthesis | May require harsh reaction conditions |

This table presents hypothetical synthetic strategies based on general knowledge of indazole synthesis.

Derivatization Strategies and Functional Group Transformations of 1 Hydroxy 1h Indazole 5 Carboxylic Acid

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into various other functionalities, significantly altering the molecule's chemical and physical properties.

The conversion of the carboxylic acid group into esters, amides, and hydrazides is a fundamental strategy in medicinal chemistry to modulate properties such as solubility, stability, and biological activity.

Esters: Esterification of indazole carboxylic acids can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com For instance, reacting 1-Hydroxy-1H-indazole-5-carboxylic acid with methanol (B129727) or ethanol (B145695) under reflux with a catalytic amount of sulfuric acid would yield the corresponding methyl or ethyl ester. jocpr.comsemanticscholar.org This transformation is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com

Amides: Amide synthesis is typically accomplished by first activating the carboxylic acid. nih.gov A one-pot method involves using an activating agent like thionyl chloride (SOCl₂) or a coupling reagent such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) in the presence of a base like diisopropylethylamine (DIPEA). jocpr.comrsc.org The activated intermediate then reacts with a primary or secondary amine to form the desired amide. nih.govlibretexts.org Direct condensation of carboxylic acids and amines can also be promoted by reagents like titanium tetrachloride (TiCl₄). nih.gov

Hydrazides: Hydrazides are commonly prepared from the corresponding esters. The methyl or ethyl ester of the indazole carboxylic acid can be treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol, typically under reflux, to yield the acid hydrazide. jocpr.comosti.gov This method is efficient for converting esters into the highly reactive hydrazide functional group, which serves as a key building block for synthesizing more complex heterocyclic systems. jocpr.comresearchgate.net

| Derivative | General Method | Typical Reagents | Reference |

|---|---|---|---|

| Esters | Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | masterorganicchemistry.com |

| Amides | Carboxylic Acid Activation | SOCl₂ or HATU/DIPEA, followed by an amine | jocpr.comnih.gov |

| Hydrazides | Hydrazinolysis of Esters | Hydrazine Hydrate (N₂H₄·H₂O), Ethanol | jocpr.comosti.gov |

To facilitate nucleophilic acyl substitution, the carboxylic acid's hydroxyl group, a poor leaving group, is often converted into a more reactive intermediate like an acyl halide or an acid anhydride. orgoreview.compressbooks.pub

Acyl Halides: Acyl chlorides are the most common acyl halides and are typically synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂). orgoreview.compressbooks.pub This reaction effectively replaces the -OH group with a chlorine atom. orgoreview.com The resulting acyl chloride is highly electrophilic and can readily react with a wide range of nucleophiles to form esters, amides, and other derivatives. libretexts.org Phosphorus tribromide (PBr₃) can be used to synthesize the corresponding acyl bromide. pressbooks.pub These intermediates are often prepared in situ and used immediately due to their reactivity. semanticscholar.org

Anhydrides: Acid anhydrides can be prepared by reacting an acyl chloride with a carboxylate salt. libretexts.orgkhanacademy.org This method can be used to synthesize both symmetrical and unsymmetrical anhydrides. niscpr.res.in For example, the acyl chloride of this compound could be reacted with the sodium salt of another carboxylic acid to form a mixed anhydride. khanacademy.orgniscpr.res.in Like acyl halides, anhydrides are excellent acylating agents used in the synthesis of esters and amides. libretexts.org

Bisphosphonates (BPs) are a class of compounds that can be synthesized from indazole carboxylic acids. lneg.ptrug.nl The synthesis of 1-hydroxy-1,1-bisphosphonates typically starts from the corresponding carboxylic acid or its more reactive acyl chloride derivative. semanticscholar.orgresearchgate.net

Two primary methods have been reported for this transformation. semanticscholar.org

Method A: This method involves the direct reaction of the carboxylic acid with phosphorus trichloride (B1173362) (PCl₃) and phosphorous acid (H₃PO₃), followed by acidic hydrolysis to yield the 1-hydroxy-1,1-bisphosphonate. semanticscholar.orgresearchgate.net

Method B: This approach involves first converting the carboxylic acid into its acyl chloride in situ, for example, by using thionyl chloride (SOCl₂). semanticscholar.org The highly reactive acyl chloride then reacts with a phosphorus reagent like tris(trimethylsilyl)phosphite, followed by hydrolysis (methanolysis), to afford the final bisphosphonate product. semanticscholar.org Method B has been shown to improve yields, particularly when the starting carboxylic acid has low solubility. semanticscholar.org

| Starting Material | Side Chain (n) | Method | Yield (%) | Reference |

|---|---|---|---|---|

| Indazol-2-yl-(CH₂)n-COOH | 1 | A | 6 | semanticscholar.org |

| Indazol-2-yl-(CH₂)n-COOH | 2 | B | 77 | semanticscholar.org |

| Indazol-2-yl-(CH₂)n-COOH | 3 | A | 17 | semanticscholar.org |

| Indazol-2-yl-(CH₂)n-COOH | 3 | B | 17 | semanticscholar.org |

| Indazol-2-yl-(CH₂)n-COOH | 4 | A | 39 | semanticscholar.org |

| Indazol-2-yl-(CH₂)n-COOH | 5 | A | 87 | semanticscholar.org |

Transformations at the Indazole Nitrogen Atoms (N-1, N-2)

The indazole ring contains two nitrogen atoms that can be subjected to alkylation and acylation. The regioselectivity of these reactions, determining whether the substitution occurs at the N-1 or N-2 position, is a critical aspect of indazole chemistry.

The alkylation of the 1H-indazole scaffold often results in a mixture of N-1 and N-2 isomers. nih.gov The ratio of these isomers is influenced by several factors, including the reaction conditions (base, solvent) and the steric and electronic properties of substituents on the indazole ring. nih.gov Generally, the N-1 isomer is considered the thermodynamically more stable product, while the N-2 isomer is often kinetically favored. nih.gov

For N-alkylation, conditions such as using sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (B95107) (THF) have been shown to favor the formation of the N-1 substituted regioisomer. nih.gov Conversely, substituents at the C-7 position of the indazole ring can direct the alkylation to the N-2 position. nih.gov Regioselective N-acylation tends to yield the N-1 substituted product, which is achieved via the isomerization of the initially formed N-2 acylindazole to the more stable N-1 regioisomer. nih.gov

Side chains with diverse lengths and functional groups can be introduced at the nitrogen atoms, most commonly through nucleophilic substitution reactions. nih.gov A general method involves reacting the 1H-indazole with a halo-ester (e.g., X(CH₂)nCO₂R, where X is a halogen) in an alkaline solution. nih.gov This reaction typically produces a mixture of N-1 and N-2 isomers, with the N-1 isomer predominating. nih.gov These ester-functionalized side chains can then be hydrolyzed under basic conditions to yield the corresponding carboxylic acid side chains, providing a versatile platform for further modifications. nih.gov

| Side Chain Introduced | Position | Method | Reference |

|---|---|---|---|

| -(CH₂)nCO₂R (n = 0-6, 9, 10) | N-1 and N-2 | Nucleophilic substitution with halo-esters | nih.gov |

| -Alkyl | Predominantly N-1 | Alkylation with alkyl halide using NaH in THF | nih.gov |

| -Acyl | Predominantly N-1 | Acylation followed by thermodynamic equilibration | nih.gov |

Substitutions on the Aromatic Ring

The benzene (B151609) portion of the indazole ring is amenable to various substitution reactions, allowing for the introduction of a wide array of functional groups that can modulate the molecule's electronic, steric, and pharmacokinetic properties.

Common electrophilic substitution reactions applicable to the indazole core include:

Halogenation: Introduction of bromine or chlorine, typically at the C-4, C-6, or C-7 positions, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These halogenated derivatives serve as crucial intermediates for further cross-coupling reactions.

Nitration: Treatment with nitric acid and sulfuric acid can introduce a nitro group, a strong electron-withdrawing group that can be further reduced to an amine, providing another point for diversification.

Sulfonation: Reaction with fuming sulfuric acid can install a sulfonic acid group.

Nucleophilic aromatic substitution (SNAr) offers a complementary strategy. This reaction typically requires an aromatic ring substituted with a good leaving group (such as a halogen) and activated by the presence of strong electron-withdrawing groups. For instance, if a halogen were installed at the C-4 or C-6 positions, adjacent to the deactivating carboxylic acid group, it could potentially be displaced by various nucleophiles like amines, alkoxides, or thiolates to generate diverse derivatives.

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form new bonds with high efficiency and selectivity. For this compound, these reactions would typically be performed on a halogenated precursor (e.g., bromo- or iodo-substituted), which can be prepared via electrophilic halogenation as described above.

C-C Bond Formation: Palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids/esters), Stille (using organostannanes), and Negishi (using organozinc reagents) couplings are powerful methods for creating new carbon-carbon bonds. These reactions would allow for the introduction of a wide range of alkyl, alkenyl, alkynyl, aryl, and heteroaryl substituents onto the indazole core, significantly expanding its structural diversity.

C-N and C-O Bond Formation: The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, coupling aryl halides with a vast array of primary and secondary amines, anilines, and other nitrogen nucleophiles. Similarly, the corresponding Buchwald-Hartwig etherification can be used to form carbon-oxygen bonds by coupling the aryl halide with alcohols or phenols. These reactions provide direct access to libraries of arylamines and aryl ethers, which are common motifs in biologically active molecules. An alternative for C-O bond formation is the copper-catalyzed Chan-Lam coupling.

The potential for these transformations is summarized in the table below, illustrating the versatility of a hypothetical bromo-substituted this compound intermediate.

| Bond Type | Reaction Name | Coupling Partner | Resulting Substituent |

| C-C | Suzuki-Miyaura | R-B(OH)₂ | Aryl, Heteroaryl, Alkyl, etc. |

| C-C | Negishi | R-ZnX | Alkyl, Aryl |

| C-N | Buchwald-Hartwig | R¹R²NH | Primary/Secondary Amines |

| C-O | Buchwald-Hartwig | R-OH | Ethers, Phenols |

Chiral Derivatization and Stereoselective Synthesis

Introducing chirality is a critical step in drug discovery, as enantiomers of a molecule often exhibit different pharmacological and toxicological profiles.

The carboxylic acid functional group at the C-5 position is an ideal handle for the enantiomeric separation of chiral derivatives. The classical approach involves derivatization with a chiral auxiliary. This is achieved by coupling the carboxylic acid with a single enantiomer of a chiral amine or alcohol to form a mixture of diastereomeric amides or esters.

Because diastereomers possess different physical properties, they can be separated using standard laboratory techniques such as flash column chromatography or crystallization. Once separated, the chiral auxiliary can be hydrolytically cleaved to yield the two pure enantiomers of the target compound. A variety of chiral derivatizing agents are commercially available for this purpose psu.edunih.gov.

| Chiral Auxiliary Type | Example Reagent | Diastereomer Formed |

| Chiral Amine | (R)-(+)-1-Phenylethylamine | Diastereomeric Amides |

| Chiral Amine | (S)-(-)-1-(1-Naphthyl)ethylamine | Diastereomeric Amides |

| Chiral Alcohol | (R)-(-)-2-Butanol | Diastereomeric Esters |

| Chiral Alcohol | (S)-(+)-Mandelic Acid (used as ester) | Diastereomeric Esters |

Beyond the separation of racemates, modern asymmetric synthesis provides powerful tools to create single enantiomers directly. For the indazole scaffold, several asymmetric methods have been developed. For example, organocatalyzed asymmetric aza-Michael additions have been used to synthesize enantioenriched fused polycyclic indazole structures acs.orgnih.govacs.orgresearchgate.net.

While not applied directly to this compound, these precedents demonstrate the feasibility of such approaches. An asymmetric synthesis to generate chiral analogs could involve several strategies:

Chiral Pool Synthesis: Starting from a readily available chiral molecule that is elaborated to construct the indazole ring.

Catalytic Asymmetric Synthesis: Employing a chiral catalyst to control the stereochemistry of a key bond-forming reaction. This could involve an asymmetric cyclization to form the indazole core or an asymmetric functionalization of a pre-existing prochiral indazole derivative. For instance, an asymmetric reduction of a ketone substituent on the aromatic ring could generate a chiral alcohol.

Combinatorial Chemistry and Diversity-Oriented Synthesis

Combinatorial chemistry and diversity-oriented synthesis (DOS) are strategies used to rapidly generate large libraries of related compounds for high-throughput screening. The this compound scaffold is well-suited for such approaches due to its multiple points for diversification nih.govresearchgate.netacs.org.

The key functional handles for building a chemical library from this scaffold are:

The Carboxylic Acid (C-5): This group can be readily converted into a vast library of amides or esters through parallel coupling reactions with a diverse set of commercially available amines and alcohols jocpr.com.

The Aromatic Ring (C-4, C-6, C-7): Following an initial halogenation step, the aromatic ring can be functionalized using a wide array of cross-coupling partners, as detailed in section 3.3.2. By using different boronic acids, amines, or alcohols in a parallel synthesis format, immense structural diversity can be achieved.

The N-Hydroxy Group (N-1): This group could potentially be alkylated or acylated to provide another layer of diversity, although this would modify the core "1-Hydroxy" nature of the parent scaffold.

By systematically combining different building blocks at these diversification points, a large and structurally diverse library of novel indazole derivatives can be efficiently synthesized. This approach is highly valuable for screening campaigns aimed at identifying new lead compounds in drug discovery.

Generation of Compound Libraries for Structure-Activity Relationship (SAR) Studies

The systematic exploration of the chemical space around the this compound scaffold is crucial for elucidating structure-activity relationships (SAR). By creating a diverse library of derivatives, researchers can systematically probe the influence of various substituents on the target of interest. The primary sites for derivatization are the N1-hydroxyl group, the C5-carboxylic acid, and to a lesser extent, the C3, C4, C6, and C7 positions of the indazole ring.

N1-Position Derivatization: The hydroxyl group at the N1 position can be a key interaction point with biological targets. It can also be functionalized to introduce a variety of substituents. Common derivatization strategies at this position include:

Alkylation: Introduction of alkyl or substituted alkyl chains can explore steric and hydrophobic interactions within a binding pocket.

Arylation: The addition of aryl or heteroaryl groups can introduce further aromatic interactions and provide vectors for additional functionalization.

Esterification and Etherification: These modifications can alter the hydrogen bonding capacity and lipophilicity of the molecule.

C5-Position Derivatization: The carboxylic acid at the C5 position is a versatile handle for a wide range of chemical transformations, most notably amide bond formation. This allows for the introduction of a vast array of amines, which can significantly impact the compound's properties. Key strategies include:

Amide Coupling: Coupling with a diverse set of primary and secondary amines is a common strategy to build a library of carboxamides. This allows for the exploration of a wide range of chemical space and the introduction of various functional groups.

Esterification: Formation of esters can modulate the polarity and metabolic stability of the carboxylic acid moiety.

Reduction: The carboxylic acid can be reduced to an alcohol, which can then be further functionalized.

Benzene Ring Substitution: While less common as a primary diversification strategy for an initial library, substitution at the C3, C4, C6, and C7 positions of the benzene ring can be employed for lead optimization. Halogenation, for instance, can be used to probe specific interactions and modulate electronic properties.

The following table illustrates a hypothetical compound library generated from this compound, showcasing the diversity that can be achieved through derivatization at the N1 and C5 positions.

| Derivative | R1 (N1-substituent) | R2 (C5-substituent) | Rationale for Inclusion in SAR Library |

| 1 | -OH | -COOH | Parent Compound |

| 2 | -OCH₃ | -CONH₂ | Exploration of H-bond donor/acceptor and polarity changes. |

| 3 | -OH | -CONHCH₂Ph | Introduction of a bulky, hydrophobic group at the C5-position. |

| 4 | -OCH₂CH₃ | -COOH | Investigating the effect of a larger alkyl ether at the N1-position. |

| 5 | -OH | -COOCH₃ | Esterification to assess the impact of removing the acidic proton. |

| 6 | -OPh | -CONH₂ | Introduction of an aromatic substituent at the N1-position. |

Integration into Scaffold-Hopping and Fragment-Based Drug Design Strategies

The this compound scaffold is a valuable component in modern drug discovery strategies such as scaffold hopping and fragment-based drug design (FBDD).

Scaffold-Hopping: This strategy involves replacing the core scaffold of a known active compound with a structurally different but functionally equivalent moiety to discover novel chemotypes with improved properties. The indazole ring is often considered a bioisostere of other bicyclic aromatic systems like indole (B1671886) and benzimidazole. For instance, a known inhibitor with an indole-5-carboxylic acid core could be "hopped" to a this compound scaffold. nih.gov This substitution can lead to compounds with altered physicochemical properties, improved metabolic stability, or a different intellectual property landscape. nih.gov The key is to maintain the essential pharmacophoric elements while introducing novelty in the core structure. nih.gov Research has demonstrated successful scaffold hopping from indole cores to indazole frameworks to develop dual inhibitors of MCL-1 and BCL-2. nih.gov

Fragment-Based Drug Design (FBDD): FBDD is a powerful approach that starts with the identification of small, low-molecular-weight fragments that bind to a biological target. These initial hits are then grown or merged to create more potent lead compounds. The this compound scaffold, or fragments thereof, are well-suited for FBDD due to their relatively low molecular weight and rich pharmacophoric features.

A notable example is the fragment-based discovery of hydroxy-indazole-carboxamides as inhibitors of Hsp90. nih.gov In this approach, a hydroxy-indazole fragment was identified as a binder to the target protein. nih.gov Subsequent optimization and elaboration of this fragment, guided by structural information, led to the development of potent inhibitors. nih.gov The carboxylic acid at the 5-position provides a convenient attachment point for linking to other fragments or for growing the initial hit by adding substituents that can occupy adjacent binding pockets. The hydroxyl group at the 1-position can also form crucial hydrogen bonds with the target protein, anchoring the fragment in the binding site. nih.gov

The following table outlines the key features of this compound that make it amenable to these advanced drug design strategies.

| Drug Design Strategy | Key Features of this compound | Example Application |

| Scaffold Hopping | Bioisosteric relationship with other bicyclic scaffolds (e.g., indole). | Replacement of an indole-5-carboxylic acid core in a known inhibitor to generate novel intellectual property and potentially improved properties. nih.gov |

| Fragment-Based Drug Design | Low molecular weight, rich pharmacophoric features (H-bond donors/acceptors, aromatic system), and versatile handles for chemical elaboration. | Use as a starting fragment that binds to a target protein, followed by optimization of the hydroxyl and carboxylic acid groups to enhance potency. nih.gov |

Mechanistic Investigations of Reactions Involving 1 Hydroxy 1h Indazole 5 Carboxylic Acid

Elucidation of Reaction Pathways and Intermediate Species

The functionalization of the indazole ring can proceed through various pathways, including electrophilic substitution, radical reactions, and metal-catalyzed processes. chim.itmdpi.com Mechanistic studies, often combining experimental evidence with quantum chemical calculations, have been pivotal in understanding these transformations. chim.it

One notable pathway involves electrochemical reactions. For instance, the electrochemical synthesis of 1H-indazole N-oxides has been investigated, with detailed mechanistic studies suggesting a radical pathway. researchgate.net Electron paramagnetic resonance spectroscopy and cyclic voltammetry experiments point to the formation of iminoxyl radicals as key intermediate species in this transformation. researchgate.net

Another area of investigation has been the C-3 functionalization of the indazole core. For 2H-indazoles, chemo-divergent C-3 functionalization under aerobic conditions to produce formylated indazoles and carboxylic acid esters has been shown to likely proceed through a radical pathway. researchgate.net Similarly, radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen. chim.it In contrast, palladium-catalyzed C-3 functionalization, such as the Suzuki-Miyaura cross-coupling, proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, though this often requires prior protection of the N-H group. mdpi.com

Studies on Regioselectivity and Stereoselectivity

A critical aspect of indazole chemistry is controlling the regioselectivity of substitutions, particularly at the N-1 and N-2 positions of the pyrazole (B372694) ring. The outcome of these reactions is highly dependent on a delicate interplay of electronic, steric, and reaction conditions. nih.gov

The alkylation of the 1H-indazole scaffold typically yields a mixture of N-1 and N-2 substituted isomers. beilstein-journals.org The ratio of these isomers is influenced by several factors:

Substituents: The electronic and steric nature of substituents on the indazole ring plays a significant role. For example, electron-withdrawing groups at the C-7 position, such as NO₂ or CO₂Me, have been shown to confer excellent N-2 regioselectivity (≥ 96%). nih.govresearchgate.net Conversely, studies using sodium hydride in tetrahydrofuran (B95107) (THF) have demonstrated high N-1 selectivity for indazoles with C-3 substituents like carboxymethyl or carboxamide. researchgate.net Density functional theory (DFT) calculations suggest that chelation between a substituent (e.g., an ester at C-3 or C-7) and the cation of the base can be a powerful driving force for regioselectivity. beilstein-journals.orgnih.gov

Reaction Conditions: The choice of base, solvent, and alkylating agent is crucial. nih.gov Nucleophilic substitution reactions on halo esters by 1H-indazole in an alkaline solution generally lead to a mixture of isomers, with the N-1 isomer predominating. nih.gov The use of different bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in solvents like dimethylformamide (DMF) or THF can significantly alter the N-1 to N-2 ratio. researchgate.netnih.gov For instance, high N-1 selectivity has been observed using NaH in THF for many substituted indazoles. researchgate.net

Alkylating/Acylating Agent: The nature of the electrophile impacts the substitution pattern. Regioselective N-acylation often provides the N-1 substituted product, which can be formed via the isomerization of an initially formed N-2 acylindazole to the more stable N-1 regioisomer. nih.govbeilstein-journals.org

| Substituent Position | Reaction Conditions (Base/Solvent) | Observed Predominant Isomer | Reference |

|---|---|---|---|

| C-7 (e.g., NO₂, CO₂Me) | NaH / THF | N-2 | nih.govresearchgate.net |

| C-3 (e.g., COMe, CONH₂) | NaH / THF | N-1 | researchgate.net |

| Unsubstituted | K₂CO₃ / DMF | N-1 (Predominates) | nih.gov |

| C-3 (Ester) | Cs₂CO₃ / Mitsunobu Conditions | N-1 (Chelation Driven) / N-2 | beilstein-journals.org |

The regioselectivity of indazole alkylation is often governed by a balance between kinetic and thermodynamic control. nih.gov The two major tautomers of indazole are the 1H-indazole (benzenoid form) and the 2H-indazole (quinonoid form). beilstein-journals.orgnih.gov

Thermodynamic Product: The 1H-tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.govnih.govbeilstein-journals.org Consequently, N-1 substituted indazoles are typically the more stable, thermodynamic products. Reactions that allow for equilibration, for instance, through the use of specific α-halo carbonyl or β-halo ester electrophiles, tend to favor the formation of the N-1 isomer. nih.govbeilstein-journals.org A recently developed methodology for selective N-1 alkylation attributes its high selectivity to thermodynamic control. rsc.org

Kinetic Product: The N-2 isomers are often favored under kinetic control, meaning they are formed faster. nih.gov The reaction pathway leading to the N-2 product may have a lower activation energy. However, if the reaction conditions allow for reversibility, the initial kinetic product can isomerize to the more stable thermodynamic N-1 product. nih.govbeilstein-journals.org In some cases, such as reactions involving alkyl 2,2,2-trichloroacetimidates under acidic conditions, quantum mechanical analyses have been used to explain high N-2 selectivity by considering the energy barrier required for the more stable 1H-tautomer to react versus the less stable 2H-tautomer. wuxibiology.com

Detailed Mechanisms for Functional Group Transformations

The carboxylic acid group at the 5-position of the indazole ring can undergo typical transformations, such as esterification. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. byjus.commasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comorganic-chemistry.org

The mechanism for the Fischer esterification of 1-Hydroxy-1H-indazole-5-carboxylic acid proceeds through a series of protonation and nucleophilic attack steps: masterorganicchemistry.comorganic-chemistry.orgnumberanalytics.commasterorganicchemistry.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group, making the carbonyl carbon a more potent electrophile.

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the original carboxylic acid. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond, which results in a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Direct hydroxylation of an indazole core is a challenging transformation. However, mechanistic pathways for the introduction of a hydroxyl group have been explored, particularly through the functionalization of N-oxide precursors. researchgate.net

The synthesis of 1-hydroxyindazoles can be achieved through various synthetic routes, such as the cyclization of nitroaromatic compounds. nih.gov For the direct functionalization of a pre-formed indazole ring, a plausible mechanism involves the activation of an indazole N-oxide. researchgate.net Research on the diverse C-H functionalization of 1H-indazole N-oxides has shown that hydroxylation can be achieved by activating the N-oxide moiety with strong electrophiles or Lewis acids. researchgate.net This suggests a pathway where the N-oxide is first activated, making the indazole ring susceptible to nucleophilic attack, which could be followed by rearrangement or subsequent steps to introduce a hydroxyl group.

Computational and Theoretical Chemistry Studies of 1 Hydroxy 1h Indazole 5 Carboxylic Acid

Electronic Structure and Molecular Geometry Calculations

Detailed research findings on the electronic structure and molecular geometry of 1-Hydroxy-1H-indazole-5-carboxylic acid are not available in the reviewed literature.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

Specific studies employing DFT or ab initio methods for the geometry optimization of this compound have not been identified.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A quantitative analysis of the bond lengths, bond angles, and dihedral angles for this compound, derived from computational models, is not available in published research.

Spectroscopic Property Predictions and Validation

Computational predictions and experimental validation of the spectroscopic properties for this compound are not documented in the scientific literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (¹H, ¹³C, ¹⁵N)

There are no available studies that report calculated ¹H, ¹³C, or ¹⁵N NMR chemical shifts for this compound.

Vibrational Spectroscopy (IR, Raman) Analysis and Assignment

Computational analysis and assignment of the infrared (IR) and Raman vibrational frequencies for this compound have not been found.

UV-Vis and Photoluminescence (PL) Properties via TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) calculations predicting the UV-Vis absorption and photoluminescence properties of this compound are not present in the reviewed literature.

Thermodynamic and Kinetic Analyses

Thermodynamic and kinetic studies of indazole derivatives are essential for predicting their behavior in chemical reactions and biological systems. While specific data for this compound is not extensively available, general principles and studies on closely related analogs offer a foundational understanding.

Enthalpy of Formation Calculations and Experimental Validation

The molar standard enthalpy of formation is a key thermodynamic property that quantifies the stability of a compound. For the closely related compound, 1H-Indazole-5-carboxylic acid, the molar standard enthalpy of formation in the condensed and gas phases has been determined through isoperibolic calorimetry and thermogravimetry. researchgate.net These experimental values are often compared with computational results derived from methods like density functional theory (DFT) to validate the theoretical models. researchgate.net Such validated computational methods could then be applied to determine the enthalpy of formation for this compound, providing crucial data on its thermodynamic stability.

Energy Differences between Tautomers and Conformers

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers, due to the position of the hydrogen atom on the pyrazole (B372694) ring. researchgate.net Computational studies, such as those using MP2/6-31G** or B3LYP/6-311++G(d,p) levels of theory, consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. researchgate.netnih.govresearchgate.net The energy difference is reported to be around 15 kJ·mol⁻¹ in the gas phase. nih.gov The introduction of a hydroxyl group at the N1 position introduces further possibilities for tautomerism and conformers, including N-oxide forms. A detailed computational analysis would be required to determine the relative energies of all possible structures of this compound, which is critical for understanding its predominant form in various environments.

Reaction Mechanism Modeling and Transition State Characterization

Understanding the reaction mechanisms of indazole derivatives is vital for their synthesis and for predicting their reactivity. Theoretical studies on the reaction of NH-indazoles with formaldehyde, for instance, have been conducted to elucidate the formation of N-substituted products. nih.govacs.org These studies model the reaction pathways, identify transition states, and calculate activation energies using DFT methods. nih.govacs.org This type of modeling could be applied to this compound to explore its reactivity, potential reaction pathways in synthetic procedures, and metabolic transformations. Characterizing the transition states would provide insight into the kinetics and feasibility of various reactions. acs.org

Intermolecular Interactions and Crystal Engineering

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Understanding these interactions is the basis of crystal engineering, which aims to design materials with specific properties.

Hydrogen Bonding Networks and Their Role in Supramolecular Architecture

Hydrogen bonds are the most significant directional interactions in determining the supramolecular architecture of indazole carboxylic acids. The carboxylic acid group is a potent hydrogen bond donor and acceptor, often leading to the formation of centrosymmetric dimers through O—H⋯O interactions. nih.govmdpi.com Furthermore, the indazole ring itself provides N-H donor and nitrogen acceptor sites, contributing to the formation of extended hydrogen-bonding networks. nih.govmdpi.com In the crystal structure of related molecules, these hydrogen bonds, along with weaker C—H⋯O interactions, link molecules into chains, layers, or complex three-dimensional frameworks that define the crystal packing. nih.govresearchgate.net The presence of the 1-hydroxy group would introduce an additional strong hydrogen bond donor, likely playing a pivotal role in creating unique and robust supramolecular synthons.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the binding orientation of a small molecule (ligand) to its macromolecular target, such as a protein. This technique is crucial in drug discovery for forecasting how a compound might interact with a biological target at the molecular level. For this compound and its derivatives, molecular docking provides valuable insights into their potential therapeutic applications by simulating their interactions with the active sites of various enzymes and receptors. These simulations can identify key binding modes and estimate the binding affinity, which helps in prioritizing compounds for further experimental testing.

Computational studies are instrumental in exploring the potential of indazole derivatives as inhibitors for a range of biological targets. By employing molecular docking and molecular dynamics simulations, researchers can elucidate the specific interactions that govern the binding of these ligands to protein active sites. This knowledge is vital for the rational design and optimization of more potent and selective therapeutic agents.

One significant area of investigation involves the role of indazole derivatives as kinase inhibitors. For instance, derivatives of the indazole scaffold have been studied as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. nih.govbiotech-asia.org Computational docking studies predict how these compounds fit into the ATP-binding pocket of the VEGFR-2 kinase domain. The results often highlight the formation of crucial hydrogen bonds and hydrophobic interactions with specific amino acid residues, which are essential for inhibitory activity. biotech-asia.org By analyzing these interactions, chemists can design derivatives with modified functional groups to enhance binding affinity and selectivity. nih.govbiotech-asia.org

Another application of these computational approaches is in the development of anti-inflammatory agents. Indazole derivatives have been evaluated as inhibitors of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net Molecular docking simulations can reveal the binding poses of these compounds within the COX-2 active site, with predicted binding energies indicating their potential potency. researchgate.net These studies often compare the interaction patterns of novel derivatives with known COX-2 inhibitors to guide the development of new anti-inflammatory drugs. researchgate.net

Furthermore, the versatility of the indazole core has led to its exploration in other therapeutic areas, including as antileishmanial agents targeting enzymes like Trypanothione Reductase (TryR). tandfonline.com Molecular docking of indazole derivatives into the TryR active site has shown thermodynamically favorable binding energies, suggesting their potential as inhibitors of this crucial parasite enzyme. tandfonline.com Similarly, computational investigations have explored indazole derivatives as inhibitors for targets such as Glycogen synthase kinase-3 beta (GSK-3β), which is implicated in various diseases. researchgate.net

The data generated from these computational models, including binding energies and interactions with key residues, are fundamental for structure-activity relationship (SAR) studies. This synergy between computational prediction and experimental validation accelerates the discovery of new drug candidates based on the this compound scaffold.

The following table provides illustrative data from various molecular docking studies on indazole derivatives, showcasing their predicted binding affinities and key interactions with different protein targets.

| Derivative Type | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |

| Arylsulphonyl Indazole | VEGFR-2 | -66.50 | Phe918, Glu917, Thr916 |

| 1H-Indazole Analog | Cyclooxygenase-2 (COX-2) | -9.11 | Phe381, Leu352, Val523 |

| Triazolic Indazole | Trypanothione Reductase (TryR) | -40.02 | (Not specified) |

| Substituted Indazole | VEGFR-2 | -7.39 | Glu828, Ile856, Lys826 |

| 5-substituted Indazole | Glycogen synthase kinase-3 beta (GSK-3β) | (Not specified) | (Not specified) |

Note: The data presented in this table is derived from various computational studies on different indazole derivatives and is intended to be illustrative. nih.govbiotech-asia.orgresearchgate.nettandfonline.comresearchgate.net Actual values are specific to the individual compound and the computational protocol used.

Advanced Research Applications of the 1 Hydroxy 1h Indazole 5 Carboxylic Acid Scaffold

Application in Medicinal Chemistry Research

The indazole scaffold, a bicyclic aromatic heterocycle, is of significant interest in medicinal chemistry due to its diverse pharmacological properties. nih.gov Its structure, which can be considered a bioisostere of indole (B1671886), features a pyrrole ring fused to a benzene (B151609) ring. nih.gov This configuration allows it to serve as a versatile framework in drug design, capable of interacting with various biological targets. Researchers utilize the 1-hydroxy-1H-indazole-5-carboxylic acid variant and its derivatives as essential building blocks for synthesizing novel therapeutic agents. chemimpex.com The indazole core is particularly prominent in the development of kinase inhibitors and has been successfully incorporated into several FDA-approved drugs. nih.govpharmablock.com Its utility extends across multiple therapeutic areas, including inflammation, oncology, infectious diseases, and reproductive health.

The indazole nucleus is a key structural motif in the development of compounds with anti-inflammatory properties. nih.gov Inflammation is a complex biological response often involving the overproduction of inflammatory mediators, including nitric oxide (NO). nih.gov While NO plays essential regulatory roles at low concentrations, excessive amounts produced by inducible nitric oxide synthase (iNOS) can contribute to tissue damage. nih.govnih.gov

Consequently, the targeted inhibition of NOS isoforms has become a significant strategy in the design of anti-inflammatory drugs. nih.govmdpi.com Researchers have developed indazole-based compounds that act as potent NOS inhibitors. nih.gov The design of these inhibitors is a nuanced process, as non-selective inhibition can affect the homeostatic functions of other NOS isoforms, such as endothelial NOS (eNOS). scispace.com Advanced approaches have led to the creation of hybrid molecules, such as NOS inhibitor-NO-donating drugs (NI-NODs), which aim to suppress excessive NO production from iNOS while mimicking the beneficial, anti-inflammatory effects of low NO levels. nih.gov These NI-NOD compounds have been shown to inhibit the production of other inflammatory mediators like IL-1beta and modulate prostaglandin E2 (PGE2) production in cellular models. nih.gov

Table 1: Indazole Derivatives in Anti-Inflammatory Research

| Compound Type | Target | Observed Effect | Reference |

|---|---|---|---|

| NOS Inhibitor-NO-Donating Drugs (NI-NODs) | Nitric Oxide Synthase (NOS) | Potent decrease in inflammation in rodent models of colitis. | nih.gov |

The indazole scaffold is recognized as a "privileged" structure in oncology drug discovery, particularly for the development of protein kinase inhibitors. pharmablock.comnih.gov Kinases are a large family of enzymes that play a central role in cellular signaling pathways controlling cell growth, proliferation, and survival. pharmablock.com Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. nih.gov

Several indazole-containing drugs have been approved for cancer treatment, demonstrating the scaffold's clinical significance. nih.govnih.gov These agents typically function by binding to the ATP-binding site of specific kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote tumor growth. nih.gov The versatility of the indazole core allows for synthetic modifications to achieve high potency and selectivity for various kinase targets. pharmablock.comnih.gov

Research has produced a wide array of indazole derivatives targeting different kinases involved in cancer progression, including:

Pazopanib: A multi-kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma. nih.gov

Axitinib: An inhibitor of vascular endothelial growth factor receptors (VEGFRs), also used in the treatment of renal cell carcinoma. nih.gov

Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor. pharmablock.com

Entrectinib: An inhibitor of TRK, ROS1, and ALK kinases.

The structure-activity relationship (SAR) studies of these compounds often reveal that the indazole moiety forms crucial hydrogen bonding interactions with the hinge region of the kinase active site. pharmablock.com

Table 2: Examples of Indazole-Based Kinase Inhibitors in Oncology

| Drug | Primary Kinase Target(s) | Approved Indication(s) | Reference |

|---|---|---|---|

| Pazopanib | VEGFRs, PDGFRs, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | nih.gov |

| Axitinib | VEGFRs 1, 2, 3 | Advanced Renal Cell Carcinoma | nih.gov |

| Niraparib | PARP-1, PARP-2 | Ovarian Cancer, Fallopian Tube Cancer | pharmablock.com |

The structural versatility of the indazole core has been exploited in the search for new agents to combat infectious diseases. Derivatives of indazole have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and parasites. nih.gov

In the field of antibacterial research, indazole derivatives have been synthesized and evaluated for their efficacy. For instance, certain 5-nitro-1H-indazole derivatives incorporating sulfonamide and carbamate moieties have shown activity against bacteria such as S. aureus. nih.gov Similarly, novel indazole compounds have been investigated for their antifungal properties. One study reported that a specific sulfonamide derivative of 5-nitro-1H-indazole exhibited a notable zone of inhibition against the fungus A. niger. nih.gov Furthermore, the indazole scaffold has served as a foundation for the development of compounds with antiprotozoal activity, including potential treatments for leishmaniasis. nih.gov

Indazole carboxylic acid derivatives have been identified as a promising class of non-hormonal male contraceptive agents. nih.gov These compounds function by disrupting spermatogenesis, the process of sperm cell development. nih.gov

One notable example is gamendazole, a potent indazole carboxylic acid analog. nih.gov In preclinical studies, a single oral dose of gamendazole was shown to induce reversible infertility in male rats. nih.gov The mechanism of action appears to involve the direct targeting of Sertoli cells in the testes, which are essential for supporting sperm development. nih.gov Research on halogenated 1-benzyl-indazole-3-carboxylic acids has also demonstrated potent antispermatogenic activity. nih.gov Histological examination of testicular tissue from rats treated with these compounds revealed disorganization of the seminiferous tubules and a loss of spermatocytes and spermatids, while spermatogonia and interstitial cells remained unaffected. nih.gov

Table 3: Indazole Derivatives with Antispermatogenic Activity

| Compound | Key Structural Feature | Observed Effect in Rat Models | Reference |

|---|---|---|---|

| Gamendazole | Indazole carboxylic acid analogue | Reversible infertility after a single oral dose; targets Sertoli cells. | nih.gov |

The indazole core is a common structural feature in many synthetic cannabinoids. uno.edunih.gov These substances are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by acting as agonists for the cannabinoid receptors CB1 and CB2. uno.edunih.gov The this compound scaffold can be a precursor or a metabolite in the synthesis and metabolism of these compounds.

In medicinal chemistry, bioisosterism refers to the strategy of replacing a functional group within a biologically active molecule with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties. The indazole ring is a well-established bioisostere for other aromatic structures, most notably phenol and indole. nih.govpharmablock.comacs.org

Compared to phenol, the indazole ring tends to be more lipophilic and less susceptible to phase II metabolism, such as glucuronidation. pharmablock.comacs.org This can be advantageous in drug design, as rapid metabolism of phenolic groups can lead to poor bioavailability and short duration of action. By replacing a phenol with an indazole, researchers can retain or improve biological activity while enhancing the metabolic stability of the compound. acs.org

The indazole ring also serves as a bioisostere for indole. nih.govacs.org While both are bicyclic aromatic systems with a hydrogen bond donor (N-H group), the indazole contains an additional nitrogen atom that can act as a hydrogen bond acceptor. This feature can provide improved affinity for a biological target by allowing for additional interactions. pharmablock.com This bioisosteric relationship has been successfully applied in the design of antagonists for the serotonin 5-HT3 receptor. acs.orgdocumentsdelivered.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Axitinib |

| Entrectinib |

| Gamendazole |

| Niraparib |

| Pazopanib |

| Prostaglandin E2 |

Materials Science Applications

The field of materials science has seen innovative applications of the this compound scaffold, particularly in the development of novel functional materials with unique optical and structural properties.

Formation of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The this compound molecule is an excellent candidate for a linker in the synthesis of CPs and MOFs due to its rigid structure and the presence of multiple coordination sites in the carboxylate group and the nitrogen atoms of the pyrazole (B372694) ring.